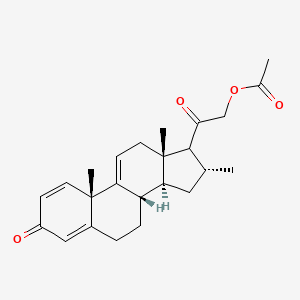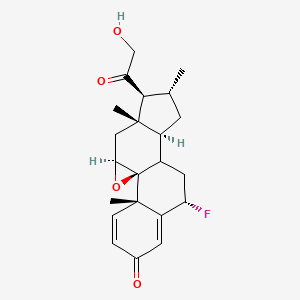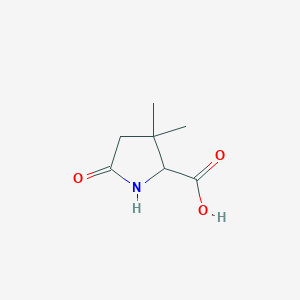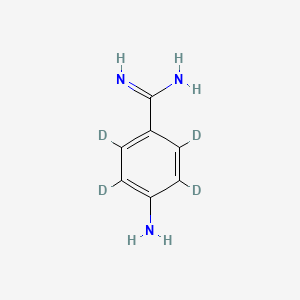
Tezosentan-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Tezosentan is a small molecule that belongs to a class of drugs known as ET receptor antagonists . It has a chemical formula of C27H27N9O6S .
Chemical Reactions Analysis
Tezosentan has been studied for its interactions with various pharmaceutical excipients. In one study, it was found to be compatible with 14 different pharmaceutical excipients commonly used in the development of solid dosage forms .
Physical And Chemical Properties Analysis
Tezosentan has a molecular weight of 605.63 g/mol . It is a solid substance and has a solubility of 50 mg/mL in DMSO (ultrasonic) .
Aplicaciones Científicas De Investigación
Oncology
Summary of the Application
Tezosentan is a vasodilator drug that was originally developed to treat pulmonary arterial hypertension . It has been found to have anticancer properties due to its ability to target the endothelin (ET) receptors, which are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance .
Methods of Application or Experimental Procedures
Tezosentan acts by inhibiting endothelin (ET) receptors, which are overexpressed in many types of cancer cells . Endothelin-1 (ET1) is a substance produced by the body that causes blood vessels to narrow. Tezosentan has affinity for both ET A and ET B receptors . By blocking the effects of ET1, tezosentan can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .
Results or Outcomes Obtained
The repurposing of Tezosentan for cancer therapy has shown promise. The drug’s ability to target the ET receptors, which are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance, has demonstrated potential in the field of oncology . Drug repurposing can be an excellent way to improve the known profiles of first-line drugs and to solve several resistance problems of these same antineoplastic drugs .
Cardiology
Summary of the Application
Tezosentan is an intravenous short-acting endothelin receptor antagonist that has favorable hemodynamic actions in heart failure . It was originally developed to treat pulmonary arterial hypertension .
Methods of Application or Experimental Procedures
Tezosentan acts by inhibiting endothelin (ET) receptors, which are overexpressed in many types of cells . Endothelin-1 (ET1) is a substance produced by the body that causes blood vessels to narrow. Tezosentan has affinity for both ET A and ET B receptors . By blocking the effects of ET1, tezosentan can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .
Results or Outcomes Obtained
Tezosentan has been found to have beneficial effects in patients with acute heart failure . By improving hemodynamics, it can help to alleviate symptoms and improve clinical outcomes in these patients .
Direcciones Futuras
While tezosentan did not result in a significant improvement in the primary clinical endpoint in the RITZ-4 trial, it did not demonstrate pro-ischemic effects in this population . Symptomatic hypotension may have resulted in an increased number of adverse events in the treatment group . Further studies with lower tezosentan doses are warranted .
Propiedades
Número CAS |
1794707-10-0 |
|---|---|
Nombre del producto |
Tezosentan-d4 |
Fórmula molecular |
C₂₇H₂₃D₄N₉O₆S |
Peso molecular |
609.65 |
Sinónimos |
N-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



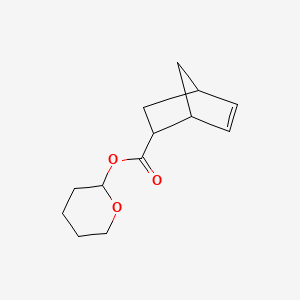
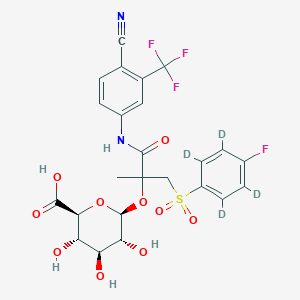
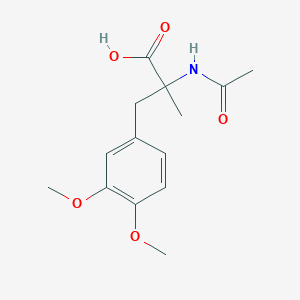
![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)
